

Comprehensive Characterization of 2-Methyl-5-nitroimidazole: A Multi-Technique Approach

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Compound of Interest

Compound Name: 2-Methyl-5-nitroimidazole

Cat. No.: B138375

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Abstract

This application note provides a detailed guide to the comprehensive characterization of **2-Methyl-5-nitroimidazole** (CAS No. 696-23-1), a critical starting material and potential impurity in the synthesis of several 5-nitroimidazole-class active pharmaceutical ingredients (APIs), including metronidazole and tinidazole.[1][2] The control and characterization of this compound are paramount for ensuring the safety, efficacy, and regulatory compliance of the final drug product. We present a suite of orthogonal analytical techniques, explaining the causality behind their selection and providing validated, step-by-step protocols for their implementation. The methodologies cover structural elucidation, purity determination, and physicochemical profiling, forming a self-validating system for quality control in research and drug development settings.

Introduction: The Significance of 2-Methyl-5-nitroimidazole

2-Methyl-5-nitroimidazole is a foundational building block in medicinal chemistry. Its core structure is essential for the biological activity of widely used antimicrobial agents that treat infections caused by anaerobic bacteria and protozoa.[3] Consequently, it is frequently encountered as a key process intermediate. However, it is also classified as a specified impurity in pharmacopoeial monographs for drugs such as Metronidazole Benzoate and Tinidazole.[4][5][6] Regulatory bodies mandate strict control over such impurities. Therefore, a robust and unambiguous characterization strategy is not merely a matter of good science but a critical regulatory requirement. This guide provides the necessary framework to achieve this.

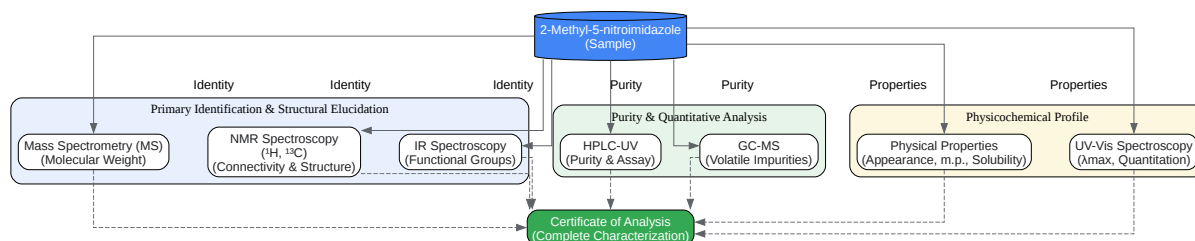
Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical and chemical properties. These constants serve as the first-pass indicators of identity and purity.

Property	Value	Source(s)
IUPAC Name	2-methyl-5-nitro-1H-imidazole	[7]
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[7][8]
Molecular Weight	127.10 g/mol	[7][8]
Appearance	White to light yellow or cream-colored crystalline powder	[2][8][9][10]
Melting Point	~251-255 °C (Note: some sources report lower ranges ~160-163°C, variance may depend on isomeric purity and crystal form)	[8][9]
Solubility	Sparingly soluble in water and ethanol; soluble in dilute acids and alkalis.[2][10][11]	

Integrated Characterization Workflow

A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a chemical entity. No single technique can provide all the necessary information. The workflow below illustrates how data from different methods are integrated to build a complete profile of **2-Methyl-5-nitroimidazole**, from structural confirmation to purity assessment.



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Caption: Integrated workflow for the characterization of **2-Methyl-5-nitroimidazole**.

Spectroscopic Characterization Protocols

Spectroscopy provides fingerprint information about the molecule's structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the unambiguous elucidation of molecular structure. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. The combined data confirms atom connectivity.

Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-^d₆). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

- ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.
- ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum.

Expected Spectral Data: The structure of **2-methyl-5-nitroimidazole** (with tautomeric hydrogen) suggests the following signals.[\[7\]](#)[\[12\]](#)

Nucleus	Expected Chemical Shift (δ, ppm)	Multiplicity	Assignment
¹ H	~2.4	Singlet	-CH ₃ (Methyl protons)
¹ H	~7.9-8.1	Singlet	-CH (Imidazole ring proton)
¹ H	~13.0-14.0	Broad Singlet	-NH (Imidazole ring proton, exchangeable)
¹³ C	~14	-CH ₃	
¹³ C	~122	C4-H	
¹³ C	~148	C2-CH ₃	
¹³ C	~150	C5-NO ₂	

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups, which are unique to the molecule's structure. For **2-Methyl-5-nitroimidazole**, the nitro group (NO₂) and imidazole ring vibrations are characteristic.

Protocol: Attenuated Total Reflectance (ATR-IR)

- **Sample Preparation:** Place a small amount of the crystalline powder directly onto the ATR crystal. No further preparation is needed.
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans.
- **Data Analysis:** Identify the wavenumbers (cm⁻¹) of major absorption bands.

Expected Absorption Bands:[\[7\]](#)[\[13\]](#)[\[14\]](#)

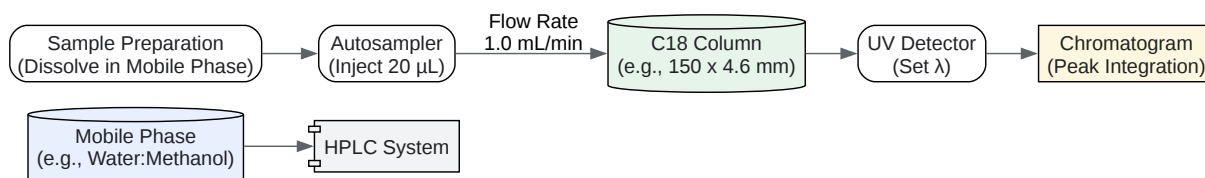
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100	C-H Stretch	Imidazole Ring
~1520 & ~1370	Asymmetric & Symmetric N-O Stretch	Nitro Group (-NO ₂)
~1500-1600	C=N, C=C Stretch	Imidazole Ring

Chromatographic Purity Assessment

Chromatography is the gold standard for separating and quantifying the main component from its impurities, thereby establishing the purity profile.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the premier method for assessing the purity of non-volatile organic molecules like **2-Methyl-5-nitroimidazole**. Its high resolving power allows for the separation of the main peak from closely related structural isomers and process impurities. UV detection is highly effective due to the presence of the nitroimidazole chromophore.



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Caption: Experimental workflow for HPLC purity analysis.

Protocol: HPLC Purity Method

- Chromatographic System: An HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[\[15\]](#)
- Mobile Phase: Prepare an isocratic mobile phase of Methanol and Water in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.[\[15\]](#)
- System Parameters:
 - Flow Rate: 1.0 mL/min.[\[15\]](#)
 - Injection Volume: 20 µL.[\[15\]](#)
 - Column Temperature: Ambient.
 - Detection Wavelength: 310 nm (nitroimidazoles have strong absorbance in this region).[\[15\]](#)
- Standard Preparation: Accurately weigh and dissolve **2-Methyl-5-nitroimidazole** reference standard in the mobile phase to a final concentration of ~0.1 mg/mL.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

- **System Suitability:** Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$. The theoretical plates should be >2000 , and the tailing factor should be ≤ 2.0 .
- **Analysis & Calculation:** Inject the standard and sample solutions. Calculate the purity by area normalization:
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While HPLC is the primary tool, GC-MS can be useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC. Due to the low volatility of **2-Methyl-5-nitroimidazole**, derivatization is typically required to convert it into a more volatile species suitable for GC analysis.[\[16\]](#)

Protocol: GC-MS with Silylation

- **Derivatization:** In a sealed vial, dissolve ~ 1 mg of the sample in 100 μL of a suitable solvent (e.g., pyridine). Add 100 μL of a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA). Heat the mixture at 60-70 $^{\circ}\text{C}$ for 30 minutes.[\[16\]](#)
- **GC System:** A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
- **Column:** A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness).
- **GC Parameters:**
 - **Injector Temperature:** 280 $^{\circ}\text{C}$.
 - **Oven Program:** Start at 60 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 15 $^{\circ}\text{C}/\text{min}$ to 290 $^{\circ}\text{C}$ and hold for 5 minutes.[\[16\]](#)
 - **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **MS Parameters:**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.
- Data Analysis: Identify the peak corresponding to the silylated derivative of **2-Methyl-5-nitroimidazole** and compare its mass spectrum to a reference library or theoretical fragmentation pattern for confirmation.^[17]^[18]

Conclusion

The characterization of **2-Methyl-5-nitroimidazole** requires a systematic and multi-faceted analytical approach. The protocols detailed in this note, combining spectroscopy for structural confirmation and chromatography for purity assessment, provide a robust framework for researchers and quality control professionals. By implementing this self-validating workflow, scientists can ensure the identity, purity, and quality of this critical pharmaceutical intermediate, satisfying both scientific and regulatory standards.

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